molecular formula C9H7BrFN3 B1519565 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine CAS No. 1186653-50-8

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Cat. No. B1519565
CAS RN: 1186653-50-8
M. Wt: 256.07 g/mol
InChI Key: HAPGZIFYKJEXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine, also known as 5-BFPP, is a heterocyclic organic compound with a pyrazole ring system. It has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. The compound has demonstrated a wide range of biological and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Synthetic Chemistry Applications

Pyrazole derivatives are commonly synthesized for exploring their chemical properties and potential applications in material science. For example, the synthesis of pyrazole-amide derivatives involves different methodologies to achieve compounds with distinct physical properties, such as non-linear optical (NLO) properties, and to explore their chemical reactivity and stability through Density Functional Theory (DFT) calculations (Kanwal et al., 2022). These studies highlight the versatile nature of pyrazole compounds and their utility in developing new materials with desired electronic and optical characteristics.

Material Science and Photophysics

Pyrazoline derivatives, closely related to pyrazoles, have been synthesized and characterized for their photophysical properties. These compounds exhibit fluorescence and solvatochromic behaviors, making them useful as fluorescent labels and probes in various applications. The study of their structural and electronic properties through experimental and theoretical methods provides insights into their potential use in fluorescent materials and sensors (Ibrahim et al., 2016).

Biological Studies

While excluding direct applications in drug use and dosage, pyrazole derivatives are also explored for their potential biological activities. For instance, the synthesis of pyrazole-thiazole derivatives and their evaluation for anti-infective and cytotoxic activities showcase the potential of pyrazole compounds in developing new therapeutic agents. These compounds have been tested for their ability to induce apoptosis in cancer cells and their antimicrobial effectiveness, indicating their relevance in medicinal chemistry and drug discovery (Bansal et al., 2020).

properties

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGZIFYKJEXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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